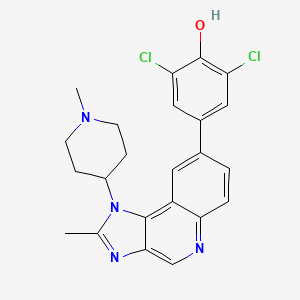

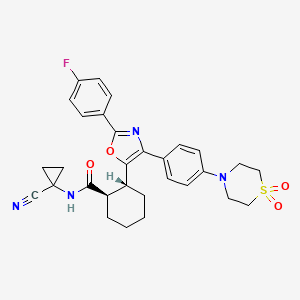

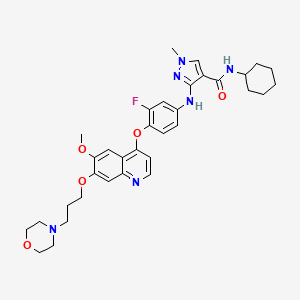

![molecular formula C30H37N9O2S B10831005 (4S)-2-amino-4-[3-[6-[(2S)-2,4-dimethylpiperazin-1-yl]-4-(4-prop-2-enoylpiperazin-1-yl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl]-4-methyl-6,7-dihydro-5H-1-benzothiophene-3-carbonitrile](/img/structure/B10831005.png)

(4S)-2-amino-4-[3-[6-[(2S)-2,4-dimethylpiperazin-1-yl]-4-(4-prop-2-enoylpiperazin-1-yl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl]-4-methyl-6,7-dihydro-5H-1-benzothiophene-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

BI-0474 is a highly potent and selective covalent inhibitor of the KRAS G12C mutation, which is a common oncogenic driver in various cancers, including lung, colorectal, and pancreatic cancers . This compound was discovered through a collaborative effort between Boehringer Ingelheim and the Fesik lab at Vanderbilt University .

Preparation Methods

BI-0474 was developed using a structure-based design approach. The synthetic route involves the optimization of non-covalent binding starting from a KRAS binder identified in an NMR-based fragment screen . The final step in the synthesis involves attaching a Michael acceptor containing warhead to the optimized fragment . The specific reaction conditions and industrial production methods are proprietary and not publicly disclosed.

Chemical Reactions Analysis

BI-0474 undergoes covalent binding to the cysteine residue at position 12 of the KRAS G12C mutant . This covalent attachment is facilitated by the Michael acceptor in the compound, which reacts with the thiol group of the cysteine residue . The major product formed from this reaction is the covalently modified KRAS G12C protein . Common reagents used in these reactions include the Michael acceptor and the KRAS G12C protein .

Scientific Research Applications

BI-0474 has significant applications in scientific research, particularly in the fields of cancer biology and drug discovery. It is used to study the role of KRAS G12C in cancer cell proliferation and survival . The compound has shown high cellular activity and in vivo efficacy in non-small cell lung cancer xenograft models . Additionally, BI-0474 is available through the open science portal opnMe, allowing researchers worldwide to explore its potential in various cancer research applications .

Mechanism of Action

BI-0474 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS G12C mutant . This binding inhibits the GTPase activity of KRAS, preventing the activation of downstream signaling pathways such as the RAF-MEK-ERK (MAPK) pathway . By blocking these pathways, BI-0474 effectively inhibits cancer cell proliferation and survival .

Comparison with Similar Compounds

Properties

Molecular Formula |

C30H37N9O2S |

|---|---|

Molecular Weight |

587.7 g/mol |

IUPAC Name |

(4S)-2-amino-4-[3-[6-[(2S)-2,4-dimethylpiperazin-1-yl]-4-(4-prop-2-enoylpiperazin-1-yl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl]-4-methyl-6,7-dihydro-5H-1-benzothiophene-3-carbonitrile |

InChI |

InChI=1S/C30H37N9O2S/c1-5-25(40)38-12-10-37(11-13-38)20-15-22(33-24(16-20)39-14-9-36(4)18-19(39)2)28-34-29(41-35-28)30(3)8-6-7-23-26(30)21(17-31)27(32)42-23/h5,15-16,19H,1,6-14,18,32H2,2-4H3/t19-,30-/m0/s1 |

InChI Key |

CKAMBYUZKWQCKJ-ADSBAMQRSA-N |

Isomeric SMILES |

C[C@H]1CN(CCN1C2=CC(=CC(=N2)C3=NOC(=N3)[C@]4(CCCC5=C4C(=C(S5)N)C#N)C)N6CCN(CC6)C(=O)C=C)C |

Canonical SMILES |

CC1CN(CCN1C2=CC(=CC(=N2)C3=NOC(=N3)C4(CCCC5=C4C(=C(S5)N)C#N)C)N6CCN(CC6)C(=O)C=C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

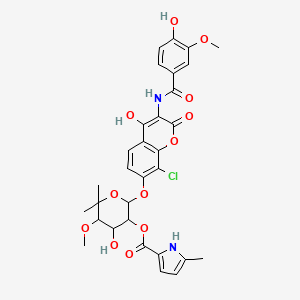

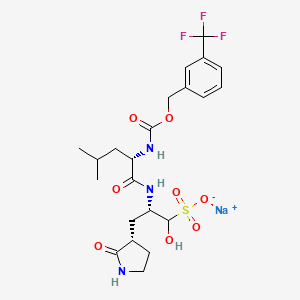

![[3-(Aminomethyl)-5,7-dimethyl-1-adamantyl]methyl nitrate](/img/structure/B10830941.png)

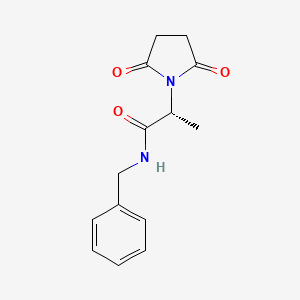

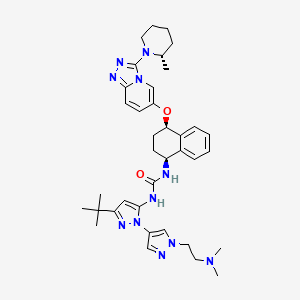

![(2S,4R)-1-[(2S)-2-[[9-[4-[[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenyl]methyl]piperazin-1-yl]-9-oxononanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B10830963.png)

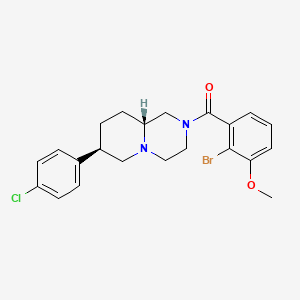

![2-(3,5-dimethyl-1,2,4-triazol-1-yl)-1-[(2R)-2-methyl-4-[2-(trifluoromethyl)-4-[2-(trifluoromethyl)pyrimidin-5-yl]-1,3-thiazol-5-yl]piperazin-1-yl]ethanone](/img/structure/B10830965.png)

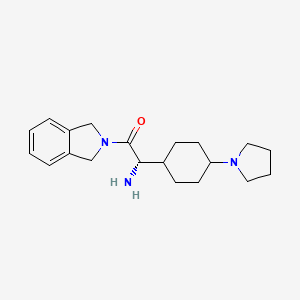

![(2S,4R)-1-[(2S)-2-[11-[3-[3-[3-[4-(1-aminocyclobutyl)phenyl]-2-(2-aminopyridin-3-yl)imidazo[4,5-b]pyridin-5-yl]phenyl]propanoylamino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B10830973.png)

![2-Methyl-2-[4-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino]phenyl]propanoic acid](/img/structure/B10831006.png)